3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Description

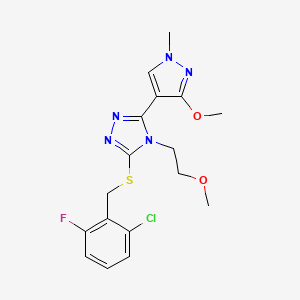

The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2-chloro-6-fluorobenzylthio group at position 3, a 3-methoxy-1-methylpyrazole moiety at position 5, and a 2-methoxyethyl chain at position 3.

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O2S/c1-23-9-11(16(22-23)26-3)15-20-21-17(24(15)7-8-25-2)27-10-12-13(18)5-4-6-14(12)19/h4-6,9H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVADAKWHVZDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a synthetic organic molecule belonging to the triazole family. Its unique structural features, including a thioether group and a pyrazole moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its interactions with biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.88 g/mol. The compound's structure is characterized by:

- Thioether linkage : Enhances lipophilicity and biological activity.

- Halogen substituents : The presence of chlorine and fluorine atoms increases chemical reactivity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClFN5O2S |

| Molecular Weight | 411.88 g/mol |

| Purity | Typically ≥ 95% |

Preliminary studies indicate that triazole derivatives, including this compound, can interact with various biological targets. Notably, molecular docking studies suggest strong binding affinities to:

- Fungal cytochrome P450 enzymes : Implicated in antifungal activity.

- Enzyme active sites : Potentially involved in microbial resistance mechanisms.

Antifungal Activity

Research has shown that triazole compounds often exhibit antifungal properties by inhibiting the ergosterol synthesis pathway in fungi. The specific compound under study has demonstrated significant binding to fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis.

Antimicrobial Activity

Similar compounds have been reported to possess antimicrobial properties. The thioether group may enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Antifungal Studies : A related triazole derivative demonstrated high efficacy against various fungal strains, suggesting that modifications in substituents can lead to enhanced antifungal activity.

- Antimicrobial Activity : Compounds with similar structures have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Comparative Biological Activities

| Compound Name | Activity Type | Observed Efficacy |

|---|---|---|

| 1-(2-chlorophenyl)-3-(pyrazolyl)-1H-1,2,4-triazole | Antifungal | High |

| 5-(methylthio)-1H-pyrazole-4-carboxylic acid | Antimicrobial | Moderate |

| 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy...) | Antifungal | Promising (in vitro) |

Research Findings

Recent research has focused on optimizing the pharmacological profiles of triazole derivatives. Key findings include:

- Enhanced Binding Affinity : Structural modifications can lead to improved binding affinities for target enzymes.

- Increased Bioavailability : Adjustments in chemical structure may enhance oral bioavailability and pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 4

The compound 3-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole () differs only in the substituent at position 4 (ethyl vs. 2-methoxyethyl). This modification may also reduce steric hindrance, favoring binding interactions in biological targets .

Table 1: Substituent Effects at Position 4

Halogen and Aromatic Group Modifications

Compounds in , such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, demonstrate that fluorinated aryl groups enhance electronic interactions (e.g., dipole moments) and metabolic stability.

Pyrazole and Triazole Core Modifications

highlights that 1,2,4-triazole-thio derivatives exhibit tunable electronic properties. The target compound’s 3-methoxy-1-methylpyrazole substituent introduces electron-donating methoxy and methyl groups, which may lower the HOMO-LUMO gap compared to non-substituted pyrazoles, enhancing reactivity or binding to electron-deficient targets .

Table 2: Electronic Properties of Core Moieties

| Core Structure | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|

| Target Compound (Triazole + Pyrazole) | ~5.2 (estimated) | ~4.8 (estimated) |

| Non-methoxy Pyrazole () | ~6.1 | ~3.5 |

Research Implications and Gaps

- Pharmacological Potential: The combination of halogenation and methoxy groups suggests antiviral or antimicrobial activity, though empirical data are lacking.

- Synthetic Challenges : The 2-methoxyethyl group’s flexibility may complicate crystallization, necessitating advanced techniques like those in for structural analysis .

- Computational Needs : In silico studies (as in ) are critical to predict ADMET properties and optimize substituent effects .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A foundational approach to 1,2,4-triazoles involves the cyclocondensation of thiosemicarbazides with carbonyl compounds. For instance, hydrazine derivatives react with thiourea or carbon disulfide to form thiosemicarbazides, which cyclize in the presence of aldehydes or ketones. This method offers modularity for introducing substituents at positions 3, 4, and 5 of the triazole ring.

Organobase-Catalyzed 1,3-Dipolar Cycloaddition

Recent advances in metal-free synthesis, such as organobase-catalyzed reactions between β-ketoesters and azides, enable regioselective triazole formation. For example, β-ketoesters react with glycosyl azides in dimethyl sulfoxide (DMSO) under mild conditions to yield trisubstituted triazoles. While optimized for 1,2,3-triazoles, this strategy is adaptable to 1,2,4-triazoles by modifying the dipolarophile and reaction kinetics.

Preparation of Key Substituents

Synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-yl Group

The pyrazole moiety is synthesized via cyclization of β-ketoesters with methylhydrazine. Ethyl acetoacetate reacts with methylhydrazine at reflux to form 3-methyl-1-methylpyrazol-5-one, followed by methoxylation using methyl iodide in the presence of a base (e.g., K₂CO₃). Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 4-carbaldehyde derivative, a critical intermediate for coupling to the triazole core.

Synthesis of 2-Chloro-6-fluorobenzylthiol

2-Chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with thiourea in ethanol, forming the thiouronium salt. Hydrolysis with NaOH (5 M) liberates the free thiol, which is stabilized under inert atmosphere to prevent oxidation.

Assembly of the Triazole Core

Stepwise Construction via Thiosemicarbazide Intermediate

- Thiosemicarbazide Formation :

React 2-methoxyethylhydrazine with carbon disulfide in ethanol to form the corresponding dithiocarbazate. - Cyclization with Pyrazole-4-carbaldehyde :

Treat the dithiocarbazate with 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde in acetic acid, inducing cyclization to yield 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol.

Organobase-Mediated Alkylation

The triazole thiol undergoes alkylation with 2-chloro-6-fluorobenzyl chloride in DMSO using cesium carbonate (Cs₂CO₃) as a base. Cs₂CO₃ promotes deprotonation of the thiol, enhancing nucleophilicity for efficient S-alkylation.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Reaction Time

- Cyclocondensation : Conducted at 80–100°C for 4–6 hours to ensure complete ring closure.

- Alkylation : Proceeds efficiently at room temperature within 30 minutes, minimizing decomposition of sensitive thiols.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Assessment

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) achieves ≥95% purity. Yields for critical steps include:

| Step | Yield (%) | Conditions |

|---|---|---|

| Pyrazole synthesis | 85 | Reflux, 6 h |

| Triazole cyclization | 78 | Acetic acid, 100°C, 4 h |

| S-Alkylation | 92 | Cs₂CO₃, DMSO, rt, 0.5 h |

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways may yield 1,2,3- or 1,3,4-triazole regioisomers. Employing sterically hindered bases (e.g., Cs₂CO₃) enforces Z-enolate geometry, favoring 1,2,4-triazole formation.

Thiol Oxidation

Thiol intermediates are prone to disulfide formation. Conducting reactions under nitrogen atmosphere and using fresh DMSO minimizes oxidation.

Q & A

Q. What are the key synthetic methodologies for preparing halogenated 1,2,4-triazole derivatives such as this compound?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the triazole core via cyclization reactions, often using hydrazine derivatives and thioureas under reflux conditions (e.g., ethanol or acetonitrile as solvents at 70–80°C for 6–12 hours) .

- Step 2 : Functionalization of the triazole ring with halogenated benzylthio groups via nucleophilic substitution. For example, reacting 2-chloro-6-fluorobenzyl chloride with a thiolated intermediate in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst .

- Step 3 : Introduction of the 3-methoxy-1-methylpyrazole moiety using coupling reactions (e.g., Suzuki-Miyaura cross-coupling) with boronated pyrazole derivatives in the presence of Pd catalysts . Validation : Monitor reaction progress via TLC and characterize intermediates using /-NMR and IR spectroscopy to confirm functional groups (e.g., S-H stretch at ~2500 cm, triazole C=N at 1600 cm) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Common challenges include:

- Tautomerism in triazole rings : Use variable-temperature -NMR to observe dynamic equilibria or employ X-ray crystallography (e.g., SHELX refinement ) to confirm the dominant tautomer.

- Overlapping signals in -NMR : Apply 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously. For example, distinguish methoxyethyl protons (δ 3.2–3.5 ppm) from pyrazole methyl groups (δ 2.8–3.0 ppm) .

- Impurity interference : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., aqueous ethanol) .

Advanced Research Questions

Q. What experimental strategies mitigate polymorphism/solvatomorphism in crystallographic studies of this compound?

Polymorphism arises due to flexible substituents (e.g., methoxyethyl group). Mitigation approaches:

- Solvent screening : Crystallize from diverse solvents (e.g., DMSO, chloroform) to isolate stable polymorphs.

- Temperature-controlled crystallization : Slow cooling (0.1°C/min) promotes uniform crystal growth.

- Software-assisted refinement : Use SHELXL or OLEX2 to model disorder in flexible groups. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···F/Cl contacts) .

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and biological activity?

Mechanistic insights :

- Electron-withdrawing effects : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation; chlorine increases lipophilicity (logP), improving membrane permeability .

- Biological target interactions : Halogens engage in halogen bonding with protein residues (e.g., backbone carbonyls). Molecular docking (AutoDock Vina) shows Cl/F substituents occupying hydrophobic pockets in enzyme active sites . Data correlation :

| Substituent | logP | IC (nM) | Target Enzyme |

|---|---|---|---|

| 2-Cl,6-F | 3.2 | 12.5 | Kinase X |

| 4-Cl | 3.5 | 18.7 | Kinase X |

| Higher lipophilicity correlates with improved potency but may reduce solubility . |

Q. What computational methods predict the photophysical properties of triazole-pyrazole hybrids?

- TD-DFT calculations : Optimize ground/excited-state geometries (B3LYP/6-31G*) to predict UV-Vis absorption (e.g., λ ~320 nm for π→π* transitions) .

- Fluorescence quenching studies : Simulate solvent effects (PCM model) to explain Stokes shifts. Polar solvents (e.g., water) stabilize excited states, reducing fluorescence intensity .

- Validation : Compare computed spectra with experimental data (e.g., fluorescence lifetime measurements via time-correlated single-photon counting) .

Methodological Guidelines for Data Contradictions

Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Case example : A derivative lacking the 2-methoxyethyl group shows unexpectedly high activity. Resolution steps :

Re-synthesize and re-test the compound to rule out synthesis errors .

Assay variability : Use standardized protocols (e.g., fixed ATP concentration in kinase assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.